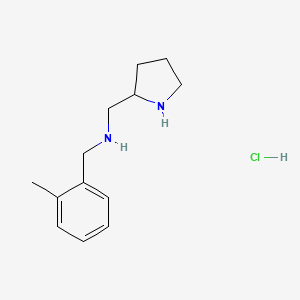

N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride

Description

Chemical Structure: The compound features a secondary amine core with a 2-methylbenzyl group attached to a pyrrolidine ring via a methanamine bridge. Its hydrochloride salt form enhances solubility and stability for pharmaceutical applications . Key Properties:

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13;/h2-3,5-6,13-15H,4,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZWNJWJSGOPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with pyrrolidin-2-ylmethyl-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl chloride moiety is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Variations in Benzyl Substituents

Compounds with modified benzyl groups highlight the impact of substituent position and electronic effects:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., 4-F, 4-Cl) increase polarity, reflected in higher LCMS m/z values compared to methyl-substituted analogs.

Backbone Modifications: Pyrrolidine vs. Piperidine and Heterocycles

Replacing the pyrrolidine ring with other nitrogen-containing scaffolds alters pharmacokinetic properties:

Key Observations :

Functional Group Additions: Nitrothiophene and Others

Incorporation of nitro groups or other functional moieties modifies bioactivity and reactivity:

Key Observations :

- ML133 Hydrochloride : Demonstrates how bulkier aromatic groups (naphthyl) and methoxy substituents can enhance ion channel selectivity .

Biological Activity

N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a substituted benzyl moiety. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H21ClN2. Its IUPAC name is N-[(2-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine; hydrochloride. The compound features a pyrrolidine ring that contributes to its biological activity, particularly in interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction can be optimized for yield and purity using techniques such as:

- Refluxing : To ensure complete conversion of reactants.

- Chromatography : For purification of the final product.

This compound exhibits biological activity through its interaction with various receptors and enzymes. The mechanism involves:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Modulation : It has been shown to affect enzyme activities, potentially leading to therapeutic effects in various conditions.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound. Notably, it has been evaluated for:

- Antidepressant Activity : Research indicates that similar pyrrolidine derivatives exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

- Antimicrobial Properties : Some derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Positive effects in animal models | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Modulation of cholinesterase |

Case Study 1: Antidepressant Effects

A study conducted on a series of pyrrolidine derivatives demonstrated that compounds structurally similar to this compound exhibited significant antidepressant activity in forced swim tests. The results indicated that these compounds could potentially serve as novel antidepressants.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including MRSA. This suggests its potential use in developing new antimicrobial agents.

Q & A

Q. What are the key structural features of N-(2-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride, and how are they confirmed experimentally?

The compound contains a pyrrolidine ring, a methanamine backbone, and a 2-methylbenzyl substituent. Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR identify proton environments and carbon connectivity, distinguishing aromatic (2-methylbenzyl) and aliphatic (pyrrolidine) signals .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity by comparing Rf values to standards .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is the synthesis of this compound optimized for yield and purity?

Key steps include:

- Reagent Selection : Use of NaBH(OAc)₃ or NaBH₄ for selective reduction of intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DCE, MeOH) enhance reaction rates and minimize side products .

- Temperature Control : Reactions are typically conducted at 0–25°C to prevent decomposition .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Advanced Research Questions

Q. What methodological approaches are used to study the compound’s binding affinity to CNS receptors (e.g., serotonin, dopamine receptors)?

- Radioligand Displacement Assays : Compete the compound against labeled ligands (e.g., [³H]-Ketanserin for 5-HT₂ receptors) to calculate IC₅₀ values .

- Functional Selectivity Profiling : Use β-arrestin recruitment or cAMP assays to determine agonist/antagonist bias .

- Molecular Dynamics Simulations : Model interactions with receptor active sites (e.g., serotonin 2C receptor) to predict binding modes .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Standardized Assay Conditions : Control variables like buffer pH, cell line (HEK293 vs. CHO), and receptor density .

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may interfere with results .

- Orthogonal Validation : Confirm findings with alternative methods (e.g., electrophysiology for ion channel targets) .

Q. What strategies are employed to design analogs with improved blood-brain barrier (BBB) penetration?

- Lipophilicity Optimization : Adjust logP (via substituents like fluorine or methyl groups) to balance solubility and permeability .

- P-glycoprotein Efflux Inhibition : Introduce bulky substituents (e.g., naphthyl) to block efflux transporters .

- In Silico BBB Prediction : Tools like SwissADME predict BBB scores based on molecular descriptors .

Q. How is structure-activity relationship (SAR) analysis conducted for pyrrolidine-containing analogs?

- Scaffold Modification : Compare activity of N-methyl vs. N-ethyl derivatives to assess steric effects .

- Stereochemical Profiling : Synthesize enantiomers (e.g., (R)- and (S)-configurations) and test for selectivity .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or aromatic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.